2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol
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Overview
Description
2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H13ClOS It is a cyclohexanol derivative where the cyclohexane ring is substituted with a 2-chlorothiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-chlorothiophene under specific conditions. One common method includes the use of a Grignard reagent, where 2-chlorothiophene is first converted to its corresponding Grignard reagent and then reacted with cyclohexanone to form the desired product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(2-Chlorothiophen-3-yl)cyclohexanone.
Reduction: Formation of 2-(2-Chlorothiophen-3-yl)cyclohexane.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorothiophen-2-yl)cyclohexan-1-ol
- 2-(5-Chlorothiophen-2-yl)cyclohexan-1-ol
- 2-Cyclohexen-1-ol
Uniqueness
2-(2-Chlorothiophen-3-yl)cyclohexan-1-ol is unique due to the specific positioning of the chlorine atom on the thiophene ring and the cyclohexanol moiety. This unique structure may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H13ClOS |
---|---|
Molecular Weight |
216.73 g/mol |
IUPAC Name |
2-(2-chlorothiophen-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H13ClOS/c11-10-8(5-6-13-10)7-3-1-2-4-9(7)12/h5-7,9,12H,1-4H2 |
InChI Key |
OIZDAFYHANCBLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=C(SC=C2)Cl)O |
Origin of Product |
United States |
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